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Azetidine-2-carboxylic acid - 20063-89-2

Azetidine-2-carboxylic acid

Catalog Number: EVT-3551959
CAS Number: 20063-89-2
Molecular Formula: C4H7NO2
Molecular Weight: 101.10 g/mol
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Product Introduction

Description

Azetidine-2-carboxylic acid (Aze) is a naturally occurring non-protein amino acid found in several plant species, most notably in members of the Liliaceae family such as Convallaria majalis (Lily of the Valley) and Polygonatum multiflorum (Solomon's Seal) [, ]. As a four-membered cyclic imino acid, Aze shares a structural resemblance to the proteinogenic amino acid proline [, ]. This similarity enables Aze to be mistakenly incorporated into proteins in place of proline during protein synthesis [, ]. This substitution can disrupt protein structure and function, leading to a range of biological effects [, , , ].

Overview

Azetidine-2-carboxylic acid is a cyclic amino acid with significant relevance in organic synthesis and medicinal chemistry. It is characterized by a four-membered ring structure that includes a carboxylic acid functional group. The compound is notable for its potential applications in the synthesis of pharmaceuticals and as a building block in the development of bioactive molecules.

Source

Azetidine-2-carboxylic acid can be derived from various synthetic pathways, often involving the manipulation of simpler organic compounds. It has been studied extensively for its biological activity and synthetic utility, particularly in the context of creating chiral compounds.

Classification

Azetidine-2-carboxylic acid belongs to the class of heterocyclic compounds, specifically azetidines, which are saturated four-membered nitrogen-containing rings. It is classified as an amino acid due to the presence of both an amine and a carboxylic acid functional group.

Synthesis Analysis

Methods

Several synthetic routes have been developed for azetidine-2-carboxylic acid, each with varying levels of efficiency and yield. Notable methods include:

  1. Malonic Ester Intermediates: A recent efficient synthesis involves using malonic esters as intermediates, achieving high enantiomeric purity (greater than 99.9% ee) through a five-step process. The key step involves the formation of a four-membered ring from dimethyl (S)-(1'-methyl)benzylaminomalonate using 1,2-dibromoethane and cesium carbonate in dimethylformamide, yielding a 91% final product from the desired isomer mixture .
  2. Hydrogenation Techniques: Another approach utilizes hydrogenation under specific conditions to produce azetidine derivatives. For instance, N-benzhydryl-2-carbobenzyloxy azetidine can be synthesized via partial hydrogenation, followed by crystallization to obtain azetidine-2-carboxylic acid derivatives .
  3. One-Pot Reactions: Recent advancements include one-pot reactions that streamline the synthesis of azetidines from readily available starting materials, reducing the number of purification steps required .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, pressure, and the choice of catalysts to optimize yields and selectivity.

Molecular Structure Analysis

Structure

The molecular structure of azetidine-2-carboxylic acid consists of a four-membered ring with one nitrogen atom and one carboxylic acid group attached to the second carbon atom in the ring. The general formula can be represented as C4_4H7_7NO2_2.

Data

  • Molecular Weight: Approximately 101.11 g/mol
  • Melting Point: The melting point typically ranges around 209-211 °C depending on purity .
  • Chemical Formula: C4_4H7_7NO2_2
Chemical Reactions Analysis

Azetidine-2-carboxylic acid participates in various chemical reactions typical for amino acids and cyclic compounds:

  1. Formation of Azetidin-2-ones: Azetidine-2-carboxylic acid can be converted into azetidin-2-ones through deprotonation followed by reaction with electrophiles .
  2. Decarboxylation Reactions: Under certain conditions, it may undergo decarboxylation to yield simpler nitrogenous compounds.
  3. Condensation Reactions: It can also engage in condensation reactions with other amines or acids to form more complex structures.

Technical Details

The reactivity of azetidine-2-carboxylic acid is influenced by its functional groups, allowing it to participate in nucleophilic substitutions and electrophilic additions.

Mechanism of Action

The mechanism by which azetidine-2-carboxylic acid exerts its effects primarily revolves around its ability to act as a substrate for various enzymatic reactions or as an intermediate in synthetic pathways leading to biologically active compounds.

Process

When utilized in biological systems or synthetic routes, it may undergo transformations involving:

  • Enzymatic Catalysis: Facilitating reactions that lead to the formation of larger biomolecules.
  • Nucleophilic Attack: The nitrogen atom can act as a nucleophile in various organic reactions.

Data

Research has shown that derivatives of azetidine-2-carboxylic acid exhibit significant biological activity, making them valuable in drug design .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and common organic solvents like methanol and ethanol.

Chemical Properties

  • Acidity: Exhibits acidic properties due to the carboxylic group.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature variations.

Relevant Data or Analyses

The infrared spectrum shows distinct absorption bands corresponding to functional groups present in azetidine-2-carboxylic acid, aiding in its identification during analysis .

Applications

Azetidine-2-carboxylic acid finds applications primarily in:

  1. Pharmaceuticals: Used as an intermediate in the synthesis of various drugs due to its chiral nature.
  2. Biochemical Research: Investigated for its role in protein synthesis and enzyme activity modulation.
  3. Synthetic Chemistry: Serves as a building block for more complex organic molecules, especially those requiring chiral centers.
Biosynthesis and Metabolic Pathways

Enzymatic Mechanisms of Aze Biosynthesis in Plants and Microorganisms

Azetidine-2-carboxylic acid (Aze) biosynthesis represents a specialized metabolic pathway leveraging S-adenosylmethionine (SAM) as its primary substrate. This non-proteinogenic amino acid serves critical ecological functions across diverse taxa, with its enzymatic production exhibiting both conserved features and taxon-specific innovations.

Role of S-Adenosylmethionine (SAM) in Cyclization Reactions

The biosynthesis of Aze centers on an intramolecular 4-exo-tet cyclization of SAM, catalyzed by Aze synthases. This reaction exploits the electrophilic sulfonium group of SAM to facilitate nucleophilic attack by the γ-amino group on the Cγ-carbon. Quantum mechanical calculations reveal this cyclization proceeds through a strained transition state (activation energy ~20 kcal/mol), yielding Aze and methylthioadenosine (MTA) as coproducts [1] [4]. Key mechanistic features include:

  • Substrate desolvation: The enzyme active site excludes water molecules, enhancing the intramolecular nucleophilic attack efficiency by ~100-fold compared to aqueous environments.
  • Cation stabilization: The developing positive charge during sulfonium cleavage is stabilized by cation-π interactions with conserved aromatic residues (e.g., Phe134 in AzeJ), lowering the transition state energy [1].
  • Conformational constraint: SAM adopts a kinked conformation within the enzyme's binding pocket, positioning the nucleophile (N) and electrophile (Cγ) at optimal distance (2.9 Å) for ring closure [1].

This cyclization represents a divergent pathway from SAM-dependent homoserine lactone (HSL) or 1-aminocyclopropane-1-carboxylic acid (ACC) biosynthesis, governed by active site architecture that favors 4-membered ring formation [1].

Catalytic Insights into Aze Synthases: Structural and Biochemical Analyses

High-resolution crystallographic studies (≤2.0 Å) of bacterial Aze synthases (e.g., AzeJ and VioH) reveal a conserved Rossmann fold characteristic of Class I methyltransferases, despite low sequence identity (28%) [1] [4]. Structural and mutagenesis analyses provide critical insights:

  • Dimerization interface: AzeJ functions as a homodimer, while VioH is monomeric; oligomerization influences substrate access and catalytic efficiency.
  • Active site architecture: Conserved motifs coordinate SAM through:
  • Adenine binding: GxxxG motif (deviating from typical GxGxG)
  • Ribose coordination: Hydrogen bonding with Asp85
  • Carboxylate stabilization: Hydrogen bonds with Tyr176, Asn139, Ser203
  • Catalytic residues: Site-directed mutagenesis confirms Asp12 (conserved nucleophile in HAD superfamily) as essential for activity in hydrolase-associated systems, though cyclization catalysts utilize distinct residues [1] [3].
  • Product binding: Post-cyclization, the Aze ring nitrogen remains protonated, stabilized by cation-π interactions with Phe134 and hydrogen bonds with Tyr175 [1].

Table 1: Structural and Functional Features of Characterized Aze Synthases

EnzymeOrganismPDB IDResolution (Å)Catalytic ResiduesOligomerization
AzeJPseudomonas sp.8RYD, 8RYE, 8RYF1.95-3.0Asp85, Tyr175, Phe134Homodimer
VioHCystobacter violaceus8RYG2.0Homologous to AzeJMonomer
PltFPseudomonas putidaN/AN/AHAD-domain Asp12Monomer [9]

Phylogenetic Distribution of SAM-Dependent Aze Synthases in Bacterial Phyla

Genome mining reveals Aze synthases are phylogenetically widespread but sparsely distributed across bacterial phyla. Key findings include:

  • Proteobacterial prevalence: Highest frequency in Pseudomonadales and Enterobacterales, often associated with phytopathogenicity or rhizosphere colonization [1] [3].
  • Actinobacterial clusters: Found in Streptomyces spp. (e.g., S. cattleya azabicyclene pathway), linked to NRPS machinery [1].
  • Horizontal gene transfer evidence: Conserved gene neighborhoods flanking aze genes in phylogenetically distant species suggest lateral transfer, potentially facilitating ecological adaptation [1] [5].
  • Metabolic integration: 60% of aze-containing gene clusters encode transporters (e.g., γ-aminobutyrate permease homologs), indicating dedicated Aze assimilation or export systems [3] [5].

Table 2: Phylogenetic Distribution of Aze-Related Pathways Across Bacterial Phyla

Bacterial PhylumRepresentative GeneraGene Cluster FeaturesEcological Context
ProteobacteriaPseudomonas, EnterobacterSAM-lyase + transportersRhizosphere, phytopathogens
ActinobacteriaStreptomyces, CystobacterNRPS + tailoring enzymesAntibiotic production
CyanobacteriaAnabaenaDehydrogenase + PCPNeurotoxin (anatoxin-a) synthesis [9]

Non-Ribosomal Peptide Synthetase (NRPS) Pathways Incorporating Aze

Specialized NRPS pathways incorporate Aze as a proline mimetic to confer structural constraints that enhance bioactivity. Type II NRPS systems are particularly significant for Aze activation and modification:

Aze Activation and Carrier Protein Interactions

  • Standalone adenylation domains: Enzymes like PltF specifically activate Aze (or proline) forming aminoacyl-AMP
  • Peptidyl carrier protein (PCP) transfer: The adenylated Aze is transferred to phosphopantetheinyl-CoA prosthetic group of partner PCPs (e.g., PltL)
  • Protein-protein recognition: Structural studies reveal PCP recognition helices (α2, α3) bind a hydrophobic pocket on adenylating enzymes; specificity is mediated by electrostatic complementarity (e.g., PltF-PltL Kd = 0.8 μM) [9]

Tailoring Enzymes and Final Assembly

  • Dehydrogenation: FAD-dependent dehydrogenases (e.g., PltE, PigA) catalyze 2- or 4-electron oxidations of PCP-tethered Aze to yield pyrroline or pyrrole moieties in pyoluteorin and prodigiosin respectively [9]
  • Cyclopropanation: In azetidomonamide biosynthesis, radical SAM methyltransferases (e.g., VioG) methylate Aze before cyclopropane ring formation
  • NRPS module incorporation: Tailored Aze derivatives are incorporated into nascent peptides by condensation domains showing unusual substrate promiscuity (e.g., clipibicyclene biosynthesis) [1]

Table 3: Natural Products Incorporating Aze via Type II NRPS Pathways

Natural ProductProducing OrganismBioactivityKey Enzymatic Steps
AzetidomonamidesPseudomonas aeruginosaAntibioticMethylation by VioG, NRPS incorporation
VioprolidesCystobacter violaceusCytotoxicSAM-dependent cyclization, PCP transfer
AzabicyclenesStreptomyces cattleyaAntifungalAzeJ cyclization, bicyclization tailoring
Chlorizidine AMarine Streptomyces sp.AntitumorHybrid NRPS-FAS assembly [9]

Evolutionary Divergence of Aze-Producing Pathways Across Taxa

Aze biosynthesis exhibits fundamental mechanistic divergence between plants and microorganisms, reflecting distinct ecological drivers and metabolic integration:

Plants vs. Microbial Biosynthetic Strategies

  • Plant pathways: Primarily utilize SAM cyclization without NRPS machinery. Aze accumulates as a free metabolite (up to 7% leaf mass in Convallaria majalis) serving as a chemical defense compound [6] [8].
  • Bacterial pathways: Integrate SAM cyclization with NRPS and tailoring enzymes (methyltransferases, dehydrogenases), yielding complex bioactive metabolites rather than free Aze [1] [9].
  • Fungal detoxification: Aspergillus and Saccharomyces deploy divergent resistance mechanisms:
  • Aspergillus nidulans: Periplasmic hydrolysis via AzhA hydrolase (HAD superfamily) followed by GABA shunt assimilation
  • Saccharomyces cerevisiae Σ1278b: Cytosolic acetylation by Mpr1/2 acetyltransferases [5]

Ecological Drivers of Pathway Specialization

  • Plant defense optimization: Lily of the Valley (Convallaria majalis) co-evolved highly specific prolyl-tRNA synthetases that discriminate against Aze, avoiding autotoxicity while accumulating millimolar tissue concentrations as an anti-herbivore defense [6] [8].
  • Microbial niche adaptation: Soil pseudomonads utilize Aze hydrolases (e.g., AC hydrolase) not only for detoxification but also nitrogen assimilation, enabling growth in rhizospheres of Aze-producing plants [3].
  • Horizontal gene transfer: The aze cluster in Streptomyces cattleya shares synteny with phylogenetically distant Cystobacter, suggesting ecological selection for pathway dissemination among antibiotic producers [1].

Biotechnological Implications of Evolutionary Insights

  • Combinatorial biosynthesis: Engineered incorporation of AzeJ into pyrrolizixenamide pathway yielded novel "azabicyclene analogs" with enhanced bioactivity [1].
  • Metabolic engineering: Heterologous expression of azhA in S. cerevisiae reversed Aze sensitivity, demonstrating potential for engineering toxin-resistant chassis [5].
  • Enzyme engineering: Mutagenesis of AzeJ's substrate-binding pocket altered ring-size specificity, enabling production of novel cyclic amino acids [1] [4].

The evolutionary trajectory of Aze metabolism underscores how chemical defense imperatives in plants and nutritional opportunism in microbes have driven the emergence of mechanistically distinct yet functionally convergent pathways. Future efforts in pathway refactoring and enzyme engineering promise to unlock the biotechnological potential of this strained heterocyclic amino acid [1] [3] [9].

Properties

CAS Number

20063-89-2

Product Name

Azetidine-2-carboxylic acid

IUPAC Name

azetidine-2-carboxylic acid

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

InChI

InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7)

InChI Key

IADUEWIQBXOCDZ-UHFFFAOYSA-N

SMILES

C1CNC1C(=O)O

Canonical SMILES

C1CNC1C(=O)O

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